molecular formula C5H10N4O B12123738 3-Oxopiperazine-1-carboximidamide

3-Oxopiperazine-1-carboximidamide

Cat. No.: B12123738
M. Wt: 142.16 g/mol
InChI Key: MJBUBGJVNHSDKB-UHFFFAOYSA-N
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Description

3-Oxopiperazine-1-carboximidamide is a chemical compound with the molecular formula C5H10N4O. It is known for its unique structure, which includes a piperazine ring with an oxo group and a carboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxopiperazine-1-carboximidamide typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the oxo and carboximidamide groups. One common method involves the reaction of piperazine with cyanamide under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Oxopiperazine-1-carboximidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction may produce hydroxyl derivatives .

Scientific Research Applications

3-Oxopiperazine-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxopiperazine-1-carboximidamide involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the Na v 1.8 channel, which is involved in pain signaling pathways. By inhibiting this channel, the compound may help manage pain disorders .

Comparison with Similar Compounds

3-Oxopiperazine-1-carboximidamide can be compared with other similar compounds, such as cycloalkyl 3-oxopiperazine carboxamides and cycloheteroalkyl 3-oxopiperazine carboxamides. These compounds share structural similarities but may differ in their specific biological activities and applications .

List of Similar Compounds

Properties

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

3-oxopiperazine-1-carboximidamide

InChI

InChI=1S/C5H10N4O/c6-5(7)9-2-1-8-4(10)3-9/h1-3H2,(H3,6,7)(H,8,10)

InChI Key

MJBUBGJVNHSDKB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=N)N

Origin of Product

United States

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